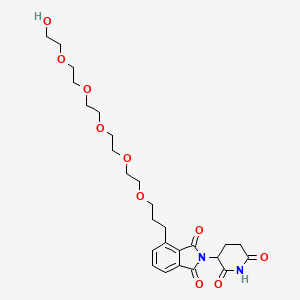

Thalidomide-C3-PEG5-OH

Description

Properties

Molecular Formula |

C26H36N2O10 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C26H36N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,2,4,6-18H2,(H,27,30,31) |

InChI Key |

SFBHCWWHVLIEQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

The Historical and Mechanistic Significance of Thalidomide in Tpd Research

Historical and Mechanistic Significance of Thalidomide in TPD Research

The Discovery of Cereblon (CRBN)

A pivotal moment in understanding thalidomide's mechanism came in 2010 with the identification of Cereblon (CRBN) as its primary molecular target. CRBN is a substrate receptor component of the CRL4 E3 ubiquitin ligase complex. It was discovered that thalidomide binds directly to CRBN, and this interaction is crucial for both its therapeutic effects in treating certain cancers, like multiple myeloma, and its devastating teratogenic effects. This discovery was a landmark in the TPD field, as it provided a specific E3 ligase target that could be hijacked by small molecules.

Thalidomide as a Seminal Molecular Glue

Further research revealed that thalidomide functions as a molecular glue. By binding to CRBN, thalidomide alters its substrate specificity, inducing the recruitment of proteins that are not its natural targets, now referred to as "neo-substrates." This drug-induced proximity leads to the ubiquitination and degradation of these neo-substrates. For instance, the anticancer effects of thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), are mediated by the degradation of the transcription factors IKZF1 and IKZF3 in multiple myeloma cells. Conversely, the teratogenic effects are linked to the degradation of other neo-substrates like SALL4. The elucidation of thalidomide's mechanism as a molecular glue has provided a blueprint for the rational design of new MGDs and has had a profound impact on the development of novel cancer therapies.

Position of Thalidomide-C3-PEG5-OH within the PROTAC Development Landscape

This compound is a key chemical building block used in the synthesis of PROTACs. It consists of the thalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ligase, connected to a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl group (-OH) for further chemical conjugation. This positions the compound as a ready-to-use component for researchers to create novel PROTACs by attaching a ligand for their specific protein of interest.

Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), are among the most extensively used E3 ligase ligands in PROTAC design. frontiersin.orgnih.gov The rationale for their widespread use is multifaceted and grounded in significant scientific discoveries.

The pivotal breakthrough came with the identification of Cereblon (CRBN) as the direct molecular target of thalidomide. nih.govrsc.org CRBN is a substrate receptor component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, referred to as CRL4^CRBN^. nih.govrsc.orgnih.gov The binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent degradation of proteins that are not its natural substrates, termed "neosubstrates." nih.govrsc.org This mechanism is responsible for both the therapeutic effects and the tragic teratogenicity of thalidomide. nih.gov

The key features that make thalidomide an effective E3 ligase ligand for PROTACs include:

High-Affinity Binding: Thalidomide and its analogs bind to a specific pocket on CRBN, ensuring effective recruitment of the E3 ligase. bohrium.comresearchgate.net Structural studies have detailed the interactions between the glutarimide (B196013) ring of thalidomide and key amino acid residues within the CRBN binding pocket. bohrium.comresearchgate.net

Proven Clinical Precedent: Thalidomide and its derivatives, lenalidomide and pomalidomide, are clinically approved drugs, which provides a wealth of knowledge on their behavior in biological systems. nih.gov

Favorable Properties: Compared to ligands for other E3 ligases like VHL, CRBN ligands are often smaller and possess more drug-like properties, which can be advantageous in the design of PROTACs with good cell permeability and pharmacokinetic profiles.

Modulation of E3 Ligase Activity: The binding of thalidomide to CRBN effectively hijacks the CRL4^CRBN^ complex to act on a new set of target proteins, a mechanism that is the very foundation of PROTAC technology. frontiersin.orgnih.gov

The use of thalidomide as a CRBN ligand has led to the development of numerous successful PROTACs targeting a wide array of proteins implicated in various diseases. frontiersin.org

| Feature | Description | Source(s) |

| E3 Ligase | Cereblon (CRBN), part of the CRL4^CRBN^ complex. | nih.govrsc.org |

| Binding Moiety | The glutarimide ring of thalidomide is crucial for binding. | bohrium.comresearchgate.net |

| Mechanism | Induces proximity between a target protein and the E3 ligase. | nih.govnih.gov |

| Key Advantage | Well-established, with derivatives having favorable drug-like properties. |

The linker is a critical component of a PROTAC, connecting the target-binding ligand to the E3 ligase ligand. precisepeg.combroadpharm.com Far from being a passive spacer, the linker's composition, length, flexibility, and attachment points significantly influence the PROTAC's efficacy. precisepeg.comnih.gov The C3-PEG5-OH linker exemplifies a common and effective linker strategy.

C3 Component: The "C3" typically refers to a three-carbon alkyl chain, which provides spacing and can influence the vector and orientation of the attached ligands.

-OH Terminus: The terminal hydroxyl group (-OH) is a reactive handle. It provides a convenient point of attachment for a ligand that targets a specific protein of interest, allowing for the modular and efficient synthesis of a library of different PROTACs. sigmaaldrich.com

The optimization of the linker is a crucial step in PROTAC development, as even subtle changes in its length or composition can dramatically impact degradation efficiency and selectivity. nih.gov The C3-PEG5-OH linker provides a balance of flexibility and hydrophilicity, making it a valuable tool for constructing novel protein degraders. nih.govbiochempeg.com

| Linker Component | Function | Advantage(s) | Source(s) |

| C3 (Alkyl) | Provides spacing and structural framework. | Contributes to optimal ligand positioning. | precisepeg.com |

| PEG5 | Increases hydrophilicity and flexibility. | Improves solubility, permeability, and aids ternary complex formation. | biochempeg.combiochempeg.comjenkemusa.com |

| -OH (Hydroxyl) | Reactive group for conjugation. | Allows for straightforward attachment of a target protein ligand. | sigmaaldrich.com |

Deconstruction of the this compound Conjugate

The Thalidomide Warhead: Interrogation of its CRBN Binding Features

The thalidomide component of the molecule serves as the "warhead," specifically targeting and binding to the Cereblon (CRBN) protein. elsevierpure.com CRBN is a crucial component of the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, a key player in the cell's ubiquitin-proteasome system which is responsible for protein degradation. rsc.orgnih.gov

The interaction between thalidomide and CRBN is highly specific. Thalidomide binds within a conserved C-terminal region of the CRBN protein. rsc.org This binding is mediated by specific amino acid residues, with studies highlighting the importance of tyrosine at position 384 and tryptophan at position 386 for this interaction. rsc.org The glutarimide and phthalimide (B116566) rings of the thalidomide structure are key features for this binding. rsc.org

It is important to note that thalidomide exists as a racemic mixture of two enantiomers, (R)- and (S)-thalidomide. acs.org The (S)-enantiomer has been shown to have a significantly stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.gov However, the two forms can interconvert within the body. acs.org By binding to CRBN, the thalidomide warhead effectively recruits the entire CRL4-CRBN E3 ligase complex. rsc.org This recruitment is the foundational step for the subsequent degradation of the target protein when this compound is incorporated into a PROTAC.

The Linker Moiety: Detailed Analysis of the C3 Alkyl Chain and PEG5 Units

The PEG5 portion of the linker is composed of five repeating ethylene (B1197577) glycol units. jenkemusa.com A primary function of the PEG linker is to increase the hydrophilicity and water solubility of the PROTAC molecule. precisepeg.combiochempeg.com This is a significant advantage as many PROTACs are large molecules that can have poor solubility in aqueous environments. biochempeg.com Enhanced solubility improves the bioavailability and compatibility of the PROTAC within biological systems. axispharm.com Furthermore, the hydrophilic nature of the PEG linker can influence cell permeability and help to optimize the pharmacokinetic properties of the final PROTAC. jenkemusa.com

The design of the linker is a critical aspect of PROTAC development, with its length, composition, and flexibility all playing pivotal roles in determining the ultimate success of the molecule. axispharm.comrsc.org

Length: The length of the linker dictates the distance between the target protein and the E3 ligase. broadpharm.com An optimal linker length is essential for the efficient formation of the ternary complex. nih.gov If the linker is too short, it may not be possible for the two proteins to come together effectively. researchgate.net Conversely, if the linker is too long, the interaction may be too loose, leading to inefficient ubiquitination. nih.gov The combination of a C3 alkyl chain and a PEG5 unit in this compound provides a specific and well-defined linker length.

Flexibility: A degree of flexibility is necessary to allow the PROTAC to adopt the correct conformation for ternary complex formation. acs.orgchemrxiv.org Flexible linkers, like the one in this compound, can accommodate different binding orientations and facilitate the productive interaction between the target protein and the E3 ligase. arxiv.org However, excessive flexibility can sometimes be detrimental, and a balance must be struck. biorxiv.org

Interactive Data Table: Properties of Linker Components

| Linker Component | Key Property | Contribution to PROTAC Efficacy |

| C3 Alkyl Chain | Conformational Flexibility | Allows for optimal orientation in the ternary complex. |

| Spacing | Contributes to the overall distance between the target protein and E3 ligase. | |

| PEG5 Oligomer | Hydrophilicity | Increases water solubility and bioavailability. |

| Solubilizing Properties | Improves compatibility with biological systems. |

The Terminal Hydroxyl Group (-OH): Functional Implications for Conjugation and Derivatization

The terminal hydroxyl (-OH) group on the PEG5 linker of this compound is a key functional handle for the subsequent steps in PROTAC synthesis. jenkemusa.com This hydroxyl group provides a reactive site for conjugation to a ligand that will target the protein of interest. tenovapharma.com The presence of this functional group is what makes this compound a versatile building block for creating a wide array of different PROTACs. chemrxiv.org

The hydroxyl group can participate in various chemical reactions to form a stable bond with a corresponding functional group on the target protein ligand. For example, it can undergo an esterification reaction with a carboxylic acid on the target ligand. wikipedia.org This allows for a modular and efficient approach to PROTAC synthesis, where the E3 ligase-binding component and the target-binding component can be synthesized separately and then joined together.

Synthetic Methodologies for this compound and Analogous Constructs

The synthesis of complex molecules like this compound requires precise and well-established chemical strategies to ensure high yield and purity.

Established Synthetic Routes for Thalidomide-Linker Conjugates

The conjugation of linkers to the thalidomide scaffold is a well-trodden path in medicinal chemistry. A predominant strategy involves the alkylation of the phthalimide nitrogen of a thalidomide derivative. nih.govnih.gov This nitrogen is acidic and can be deprotonated by a suitable base to form a nucleophile, which then reacts with an electrophilic linker.

A common synthetic pathway starts with a thalidomide precursor, which is then coupled to a linker that has been synthesized separately. For instance, 4-hydroxythalidomide can be used as a starting point, with the linker being attached via an ether linkage. nih.gov Alternatively, and more commonly for this type of structure, direct N-alkylation of the phthalimide is performed. nih.govresearchgate.net This often involves reacting the potassium salt of thalidomide with a linker containing a good leaving group, such as a bromide or tosylate.

Specific Chemical Coupling Strategies for Incorporating C3-PEG5-OH Moieties

To synthesize this compound specifically, a common approach is the N-alkylation of 4-hydroxyphthalimide followed by condensation with 3-aminopiperidine-2,6-dione (B110489).

A representative synthesis would involve:

Preparation of the Linker : The C3-PEG5-OH linker must first be prepared with an electrophilic group. This would typically be a compound like 1-bromo-3-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propane.

Coupling Reaction : 4-Hydroxyphthalimide is reacted with the brominated C3-PEG5-OH linker under basic conditions (e.g., using potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). This forms the ether linkage at the 4-position of the phthalimide ring.

Glutarimide Ring Formation : The resulting intermediate is then condensed with 3-aminopiperidine-2,6-dione hydrochloride in a high-boiling point solvent like acetic acid or pyridine, often with a catalyst like sodium acetate, at elevated temperatures to form the final thalidomide structure. nih.gov

An alternative and often more direct route involves the alkylation of the fully formed thalidomide molecule itself, though this can sometimes lead to side reactions, such as alkylation on the glutarimide nitrogen. nih.gov

Analytical and Purification Techniques for Complex Ligand-Linker Intermediates

The synthesis of molecules like this compound results in a crude product mixture that requires rigorous purification and characterization to ensure identity and purity. waters.comyoutube.com

Purification Techniques:

Flash Column Chromatography : This is the workhorse technique for the initial purification of the crude reaction mixture. Using a silica (B1680970) gel stationary phase and a gradient of organic solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol), it effectively separates the desired product from starting materials and major byproducts.

High-Performance Liquid Chromatography (HPLC) : For achieving high purity (often >95%), Reverse-Phase HPLC (RP-HPLC) is essential. waters.com This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid). acs.org

Analytical Techniques: The identity and structural integrity of the purified this compound are confirmed using a combination of spectroscopic methods. nih.gov

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms the presence and connectivity of protons in the molecule. Provides a proton "fingerprint". | Specific signals corresponding to the aromatic protons of the phthalimide ring, the protons of the glutarimide ring, the characteristic repeating units of the PEG chain, the propyl spacer, and the terminal CH₂-OH group. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for all unique carbon atoms, including the carbonyl carbons of the imide rings and the carbons of the PEG linker. |

| HRMS | Determines the exact molecular weight and elemental formula of the compound. | The measured mass will correspond to the calculated exact mass of the chemical formula C₂₆H₃₆N₂O₁₀, confirming the overall composition. tenovapharma.com |

| LC-MS | Combines the separation power of HPLC with the detection power of mass spectrometry to assess purity and confirm mass. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. waters.com |

These analytical methods, used in concert, provide unambiguous confirmation of the successful synthesis and purification of the this compound intermediate, ensuring it is suitable for its intended use in the construction of larger, biologically active molecules. nih.gov

Molecular Mechanism of Action and Ternary Complex Formation in Thalidomide C3 Peg5 Oh Based Degraders

Cereblon (CRBN) Engagement and Recruitment of the E3 Ubiquitin Ligase Complex

The initial and critical step in the mechanism of a thalidomide-based degrader is the engagement of Cereblon (CRBN). CRBN functions as the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). rsc.orgnih.gov By binding to CRBN, the thalidomide (B1683933) moiety effectively commandeers this enzymatic machinery, redirecting its ubiquitination activity towards a new, non-native target protein bound by the other end of the PROTAC. rsc.org

The binding of the thalidomide portion of the degrader to CRBN is a highly specific molecular recognition event. The interaction is primarily mediated by the glutarimide (B196013) ring of thalidomide, which fits into a shallow, evolutionarily conserved pocket on the surface of CRBN. researchgate.netnih.govresearchgate.net This binding site is characterized by a "Tri-Trp pocket," a hydrophobic cage formed by three key tryptophan residues (W380, W386, and W400 in human CRBN). nih.gov

X-ray crystallography studies have revealed the precise interactions that stabilize the thalidomide-CRBN complex. researchgate.netnih.gov The glutarimide ring is essential for this binding, while the phthalimide (B116566) ring is more solvent-exposed, allowing for the attachment of the linker without disrupting the core interaction. researchgate.netresearchgate.net The (S)-enantiomer of thalidomide has been shown to fit more favorably into the binding pocket and exhibits a stronger binding affinity to CRBN compared to the (R)-enantiomer. nih.govyoutube.com

Below is a summary of the key interactions:

| Interacting Moiety (Thalidomide) | Interacting Residue (CRBN) | Type of Interaction | Reference |

| Glutarimide Ring | Tri-tryptophan pocket (W380, W386, W400) | Hydrophobic interactions, π-stacking | nih.gov |

| Glutarimide Amino Group | Backbone Carbonyl of F77 | Hydrogen Bond | researchgate.net |

| Glutarimide Distal Keto Group | Backbone Amine of W79 | Hydrogen Bond | researchgate.net |

| Glutarimide Distal Keto Group | Hydroxyl group of Y101 | Hydrogen Bond | researchgate.net |

| Phthaloyl Moiety | Solvent-exposed region | Stacking interaction with neighboring amino acids | researchgate.net |

Conformational Changes Induced in CRBN Upon Thalidomide Binding

The binding of thalidomide to CRBN is not a simple lock-and-key interaction; it induces significant conformational changes in the protein. nih.gov Structural studies have shown that a considerable portion of the thalidomide-binding domain, including the binding pocket itself, is flexible and only becomes ordered and folded upon ligand binding. nih.gov This induced-fit mechanism stabilizes the protein-ligand complex.

Furthermore, ligand binding is associated with considerable conformational rearrangements in residues that are not in direct contact with the thalidomide molecule. nih.gov A conformational change may also occur in the full-length CRBN when it is part of the larger CRBN-DDB1 complex, which is crucial for the assembly and function of the entire E3 ligase machinery. nih.gov These structural shifts are essential for creating a new surface on the CRBN protein, which is then capable of recruiting the target protein (neosubstrate) to the E3 ligase complex. rsc.org

CRBN does not act alone; it is an integral component of a larger multi-protein assembly known as the Cullin 4-RING E3 ubiquitin ligase complex, often abbreviated as CRL4^CRBN^. nih.govnih.gov This complex is a key player in the ubiquitin-proteasome system, responsible for marking various cellular proteins for degradation. elsevierpure.com The binding of the thalidomide-based degrader to CRBN initiates the recruitment and functional modulation of this entire complex. rsc.orgrsc.org

The core components of the CRL4^CRBN^ complex are:

| Component | Function | Reference |

| Cereblon (CRBN) | Substrate Receptor: Binds directly to the thalidomide ligand and subsequently recruits the target protein (neosubstrate). | nih.govnih.gov |

| Cullin 4 (CUL4A or CUL4B) | Scaffold Protein: Forms the structural backbone of the complex, bridging DDB1 and RBX1. | nih.govashpublications.org |

| DNA Damage-Binding Protein 1 (DDB1) | Adaptor Protein: Links CRBN to the CUL4 scaffold. | nih.govnih.gov |

| Regulator of Cullins 1 (RBX1 or Roc1) | RING-box Protein: Recruits the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin. | nih.govnih.gov |

Once assembled, the binding of the PROTAC to CRBN alters the substrate specificity of the CRL4^CRBN^ complex, enabling it to recognize and ubiquitinate the target protein brought into proximity by the PROTAC. nih.gov

Formation and Stabilization of the PROTAC Ternary Complex

The ultimate goal of a PROTAC is to form a productive ternary complex consisting of the target protein, the PROTAC molecule, and the E3 ligase. nih.gov The stability and geometry of this complex are paramount for efficient ubiquitination and subsequent degradation of the target.

Thalidomide-C3-PEG5-OH based degraders operate via the principle of chemically induced proximity. nih.govimperial.ac.uk The bifunctional nature of the PROTAC allows it to act as a molecular bridge, simultaneously binding to a target protein and the CRBN E3 ligase. nih.govbiorxiv.org This action physically brings the target and the ligase into close spatial proximity, something that would not naturally occur. rsc.orgjanusdrugdiscovery.com

This induced proximity is the catalytic event. janusdrugdiscovery.com Once the ternary complex is formed, the CRL4^CRBN^ ligase can efficiently transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein. ashpublications.org This polyubiquitination serves as a degradation signal, recognized by the 26S proteasome, which then unfolds and degrades the target protein. researchgate.net The PROTAC molecule is then released and can catalyze another round of degradation, acting as a catalyst for protein destruction rather than a simple inhibitor. nih.gov

The linker connecting the thalidomide moiety to the target-binding warhead is not merely a passive spacer; it plays a critical and active role in the PROTAC's function. precisepeg.comnih.gov The specific "C3-PEG5-OH" linker has been designed with properties that influence the formation, stability, and geometry of the ternary complex. precisepeg.com

C3 (Propyl) component : This short alkyl chain provides a degree of rigidity and defined spacing, influencing the initial vector out of the thalidomide binding site.

-OH (Hydroxyl) group : This terminal hydroxyl group serves as a reactive handle for chemical conjugation, allowing for the straightforward attachment of a ligand for the desired protein of interest. tenovapharma.com

In essence, the C3-PEG5-OH linker's length, flexibility, and hydrophilicity are all optimized to facilitate the ideal spatial arrangement of the target protein and CRBN, thereby maximizing the efficiency of the ubiquitination process. precisepeg.comaxispharm.com

Compound and Protein List

| Name | Type |

| Thalidomide | Small Molecule |

| This compound | PROTAC Building Block |

| Cereblon (CRBN) | Protein (E3 Ligase Substrate Receptor) |

| Cullin 4 (CUL4A/B) | Protein (E3 Ligase Scaffold) |

| DNA Damage-Binding Protein 1 (DDB1) | Protein (E3 Ligase Adaptor) |

| Regulator of Cullins 1 (RBX1/Roc1) | Protein (E3 Ligase RING component) |

| (S)-thalidomide | Enantiomer of Thalidomide |

| (R)-thalidomide | Enantiomer of Thalidomide |

| Ubiquitin | Protein |

| 26S Proteasome | Protein Complex |

| Pomalidomide (B1683931) | Small Molecule |

| Lenalidomide (B1683929) | Small Molecule |

Identification and Characterization of Neo-Substrate Recruitment

The core mechanism of thalidomide and its derivatives, including when incorporated into a PROTAC like this compound, is the reprogramming of the CRBN E3 ligase. nih.govnih.gov Instead of binding its natural substrates, the drug-bound CRBN recognizes and recruits new proteins, termed "neo-substrates," marking them for destruction. nih.govjst.go.jpnih.gov

The recruitment of neo-substrates is not random; it is governed by specific structural and chemical interactions. Thalidomide and its analogues act as "molecular glues" that modify the substrate-binding surface of CRBN. rsc.orgebi.ac.uk This creates a neomorphic interface, a novel binding pocket that can accommodate specific structural motifs on the neo-substrate proteins. anl.gov

Research has revealed that a common structural feature recognized by the CRBN-thalidomide complex is a β-hairpin loop containing a critical glycine (B1666218) residue within the neo-substrate. nih.govrsc.orgebi.ac.uk This degron motif fits snugly into the drug-induced interface on CRBN. The specificity of which neo-substrates are recruited can be subtly altered by minor modifications to the thalidomide structure, highlighting how different immunomodulatory drugs (IMiDs) can have distinct degradation profiles despite their structural similarities. jst.go.jpnih.govacs.org For instance, the phthalimide ring of the thalidomide core is crucial for determining neo-substrate selectivity, while the glutarimide ring is essential for binding to CRBN. jst.go.jp

| Structural Element | Role in Recognition | Supporting Findings |

| Thalidomide Moiety | Acts as a "molecular glue" to alter the surface of CRBN, creating a new binding pocket. rsc.orgebi.ac.uk | The glutarimide ring binds CRBN, while the phthalimide portion influences neo-substrate choice. jst.go.jp |

| Neo-Substrate Degron | A conserved β-hairpin motif, often with a key glycine, fits into the drug-induced pocket on CRBN. nih.govrsc.orgebi.ac.uk | This motif is found in many known zinc-finger transcription factor neo-substrates. nih.gov |

| CRBN Surface | Provides the foundation for the neomorphic interface upon drug binding. anl.gov | A single amino acid difference in CRBN between species (e.g., human vs. mouse) can prevent drug binding and subsequent degradation. nih.gov |

The ability of thalidomide-based modulators to induce the degradation of specific neo-substrates underpins both their therapeutic effects and their toxicities. The specific proteins targeted can vary depending on the exact chemical structure of the modulator. jst.go.jpnih.gov

IKZF1 (Ikaros) and IKZF3 (Aiolos) : These are lymphoid transcription factors that are critical for the survival of multiple myeloma cells. nih.govnih.gov Lenalidomide and pomalidomide potently induce the degradation of IKZF1 and IKZF3, which is central to their powerful anti-myeloma activity and immunomodulatory effects, such as T-cell co-stimulation. nih.govnih.govresearchgate.netox.ac.uk The degradation of these factors leads to the downregulation of key proteins like IRF4 and MYC, inhibiting cancer cell growth. nih.gov

SALL4 (Sal-like protein 4) : SALL4 is a crucial developmental transcription factor essential for embryonic development, particularly limb formation. nih.govelifesciences.org The degradation of SALL4 is now understood to be a primary molecular mechanism behind the tragic teratogenic (birth defect-causing) effects of thalidomide. nih.govnih.govnovartis.com Genetic syndromes caused by mutations in the SALL4 gene result in birth defects that strikingly phenocopy those seen in thalidomide embryopathy. anl.govelifesciences.orgnih.gov

CK1α (Casein Kinase 1α) : The degradation of CK1α is specifically induced by lenalidomide, but not significantly by thalidomide or pomalidomide. nih.govoup.com This selective degradation explains the unique efficacy of lenalidomide in treating myelodysplastic syndrome (MDS) with a 5q deletion, as the gene for CK1α resides in this deleted chromosomal region. nih.govexlibrisgroup.com

GSPT1 (G1 to S phase transition 1) : This protein is a translation termination factor. nih.gov Certain novel thalidomide derivatives, such as CC-885, have been developed to selectively and potently induce the degradation of GSPT1. nih.govoup.com This has emerged as a therapeutic strategy for cancers like acute myeloid leukemia (AML) that are dependent on GSPT1 for their growth. nih.govacs.org

| Neo-Substrate | Biological Function | Relevance to Thalidomide-Based Degraders |

| IKZF1 / IKZF3 | Lymphoid transcription factors. nih.govnih.gov | Degradation by lenalidomide/pomalidomide is key to anti-myeloma and immunomodulatory effects. researchgate.netox.ac.uk |

| SALL4 | Developmental transcription factor for limb and organ formation. nih.govelifesciences.org | Degradation is a primary cause of thalidomide-induced teratogenicity. anl.govnih.govnovartis.com |

| CK1α | Protein kinase involved in various cellular processes. nih.govnih.gov | Selective degradation by lenalidomide is effective against del(5q) myelodysplastic syndrome. nih.govexlibrisgroup.com |

| GSPT1 | Translation termination factor. nih.govoup.com | Degradation by novel modulators is a therapeutic strategy for certain cancers like AML. nih.govacs.org |

Ubiquitination and Proteasomal Degradation Cascade

Once the ternary complex is successfully formed by a degrader like this compound, it triggers the cell's ubiquitin-proteasome system (UPS). acs.orgpromega.com This pathway is the primary mechanism for regulated protein degradation in eukaryotic cells. nih.govcusabio.com

The formation of the ternary complex brings the neo-substrate into close proximity with the activated CRL4^CRBN^ E3 ligase machinery. acs.orgnih.gov E3 ligases are the specificity factors in the ubiquitination cascade; they recognize the substrate and facilitate the transfer of ubiquitin, a small 76-amino-acid protein. mdpi.comuniroma1.it

The process involves a three-enzyme cascade:

E1 (Ubiquitin-activating enzyme) : Activates ubiquitin in an ATP-dependent reaction. mdpi.comyoutube.com

E2 (Ubiquitin-conjugating enzyme) : Receives the activated ubiquitin from E1. mdpi.comyoutube.com

E3 (Ubiquitin ligase) : Binds both the E2-ubiquitin complex and the substrate (in this case, the neo-substrate). It catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate. mdpi.comuniroma1.it

This process is repeated multiple times to attach a chain of ubiquitin molecules to the neo-substrate, an event known as polyubiquitination. mdpi.com Chains linked through lysine 48 (K48) of ubiquitin are the canonical signal that marks a protein for destruction by the proteasome. nih.gov

The polyubiquitinated neo-substrate is then recognized and targeted by the 26S proteasome, a large, multi-subunit protease complex that functions as the cell's protein shredder. cusabio.comyoutube.comnih.gov The 26S proteasome consists of a 20S catalytic core and two 19S regulatory particles. mdpi.com

The degradation proceeds through several steps:

Recognition : The 19S regulatory particle recognizes and binds to the polyubiquitin (B1169507) chain on the target protein. youtube.comnih.gov

Unfolding : The protein is deubiquitinated and, using ATP, is unfolded and threaded into the narrow channel of the 20S catalytic core. youtube.comnih.gov

Hydrolysis : Inside the core, powerful protease activities cleave the protein into small peptide fragments of 3-22 amino acids. cusabio.com

This degradation is irreversible and effectively eliminates the target protein from the cell. youtube.comnih.gov

A key advantage of PROTACs, including those utilizing the this compound structure, is their catalytic mode of action. nih.govjanusdrugdiscovery.com Unlike traditional inhibitors that follow occupancy-driven pharmacology and require a 1:1 stoichiometric binding to their target, PROTACs function sub-stoichiometrically. nih.govnih.gov

Once a PROTAC molecule facilitates the formation of the ternary complex and the neo-substrate is polyubiquitinated, its job is done. janusdrugdiscovery.comyoutube.com The PROTAC can then dissociate from the complex and is released back into the cell, free to recruit another target protein molecule to the E3 ligase. youtube.comyoutube.com This cycle of recruitment, ubiquitination, and release allows a single PROTAC molecule to mediate the destruction of multiple target protein molecules. nih.govyoutube.com This catalytic efficiency means that potent and sustained protein knockdown can be achieved at very low compound concentrations. nih.govjanusdrugdiscovery.com

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic properties of PROTACs derived from the this compound building block. These investigations systematically explore how modifications to the molecule's structure influence its biological activity, particularly its ability to induce the degradation of target proteins. The insights gained from SAR studies are crucial for the rational design of potent and selective protein degraders. nih.gov

Correlating Linker Length and Composition with Degradation Efficiency

The linker component of a PROTAC, which in the case of this compound is a polyethylene (B3416737) glycol (PEG) chain, is a critical determinant of its degradation efficiency. researchgate.net The length and chemical nature of this linker significantly influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov

Research has consistently shown that both excessively short and long linkers can be detrimental to PROTAC activity. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the Cereblon (CRBN) E3 ligase. nih.gov Conversely, a linker that is too long can introduce excessive flexibility, leading to an entropic penalty that destabilizes the ternary complex and reduces degradation efficiency. explorationpub.com

For degraders built upon a thalidomide framework, the optimization of the linker is a crucial step. Studies involving the connection of two thalidomide moieties (a homo-PROTAC) for the degradation of CRBN itself identified a short 8-atom PEG linker as optimal. nih.gov In other systems, linkers shorter than 12 atoms showed no activity, while longer linkers demonstrated robust degradation. nih.gov This highlights that the optimal length is highly dependent on the specific target protein and the geometry of the ternary complex. For a hypothetical series of degraders based on this compound, altering the PEG5 chain to shorter (e.g., PEG3) or longer (e.g., PEG7) variants would be a key optimization strategy. Small changes in linker length can lead to significant alterations in degradation efficacy. nih.gov

The composition of the linker also plays a vital role. PEG linkers, like the one in this compound, are often used to improve solubility and permeability. However, their flexibility is a key parameter. Introducing more rigid elements, such as piperazine (B1678402) or alkyl chains, can help to stabilize a productive conformation and improve the stability of the ternary complex. nih.gov

| PROTAC Derivative (Hypothetical) | Linker Modification from Base Compound | Relative Degradation Efficiency (%) | Rationale |

|---|---|---|---|

| Derivative A | Shorter Linker (e.g., PEG3) | 20 | Potential for steric hindrance, preventing optimal ternary complex formation. nih.gov |

| Derivative B (Based on this compound) | PEG5 Linker | 75 | Represents a potentially optimized length for a specific target, balancing flexibility and proximity. |

| Derivative C | Longer Linker (e.g., PEG7) | 45 | Increased flexibility may lead to an entropic cost, destabilizing the ternary complex. explorationpub.com |

| Derivative D | Rigid Alkyl Linker (similar length to PEG5) | 90 | Reduced conformational flexibility can pre-organize the PROTAC for binding, enhancing ternary complex stability. nih.gov |

Impact of Linker Attachment Points on Ternary Complex Formation and Substrate Specificity

The point at which the linker is attached to the thalidomide moiety profoundly affects the PROTAC's properties, including its stability, ability to form a ternary complex, and even its substrate specificity. nih.gov Thalidomide and its derivatives offer several potential sites for linker attachment. The most common attachment points are positions 4 and 5 of the phthalimide ring. nih.gov

Studies comparing these attachment points have revealed significant differences. For instance, attaching the linker at position 4 of the phthalimide ring generally results in derivatives with greater hydrolytic stability compared to those with linkers at position 5. nih.gov This stability is crucial, as instability can lead to the inactivation of the PROTAC in aqueous environments. nih.govresearchgate.net

Furthermore, the attachment point directly influences the orientation of the target protein relative to the E3 ligase within the ternary complex. researchgate.net This orientation is critical for presenting the appropriate lysine residues on the target protein's surface to the E2 ubiquitin-conjugating enzyme, which is necessary for efficient ubiquitination and subsequent degradation. A change in the attachment vector can alter the protein-protein interactions within the ternary complex, potentially switching the PROTAC from a degrader of one target to another, or rendering it inactive. nih.gov For example, in a study of lenalidomide-based conjugates, attachment at position 5 of the phthalimide unit was found to reduce the ability to degrade the neosubstrate IKZF1 compared to attachments at other positions. nih.gov

| Thalidomide Ligand | Linker Attachment Point | Relative Hydrolytic Stability | IKZF1 Degrading Ability |

|---|---|---|---|

| T01 | Position 4 (Amide) | ++ | +++ |

| T02 | Position 5 (Amide) | + | ++ |

| T05 | Position 4 (Alkylether) | +++ | + |

| T09 | Position 5 (Alkylether) | ++ | + |

Rational Design Principles for Optimizing PROTAC Potency and Selectivity

The rational design of potent and selective PROTACs based on the this compound scaffold involves a multi-faceted optimization process. nih.gov The primary goal is to create a molecule that efficiently induces the formation of a stable and productive ternary complex. nih.gov

Key principles for this optimization include:

Ternary Complex Cooperativity: A crucial concept in PROTAC design is cooperativity. Positive cooperativity occurs when the binding of the PROTAC to one protein partner (e.g., CRBN) increases its affinity for the second protein partner (the target). This results in a more stable ternary complex than would be expected from the individual binding affinities alone. nih.gov Linker design plays a major role in achieving this, as the linker must correctly position the two proteins to allow for favorable protein-protein interactions. explorationpub.com

Structural and Computational Modeling: Advances in structural biology and computational methods are becoming essential for rational PROTAC design. X-ray crystallography of ternary complexes provides invaluable, high-resolution insights into the specific interactions that stabilize the complex. nih.gov This structural information can guide modifications to the linker's length, composition, and attachment points to enhance potency and selectivity. researchgate.net Computational tools, such as the Rosetta software suite, can be used to model and predict favorable ternary complex conformations, thereby reducing the need for extensive empirical screening. nih.gov

Linker Optimization: Beyond simple length and attachment point considerations, the chemical nature of the linker is a key variable. nih.gov Linker rigidity can be tuned to minimize the entropic cost of ternary complex formation. nih.gov Hydrophilicity can be adjusted using elements like PEG units to improve physicochemical properties such as solubility, which can impact cell permeability and bioavailability. nih.gov

Minimizing Binary Steric Repulsion: The linker must be long enough to prevent steric clashes between the target protein and the E3 ligase when the PROTAC is bound to only one of them. Such clashes can impair the initial binding events required to form the ternary complex. explorationpub.com

By systematically applying these principles, a starting building block like this compound can be elaborated into a highly optimized PROTAC degrader with superior potency and selectivity for its intended protein target. nih.gov

Cellular and Biochemical Investigations of Thalidomide C3 Peg5 Oh Based Degraders

In Vitro Cellular Characterization of Degradation Efficiency

The primary function of a PROTAC is to reduce the cellular levels of a target protein. The initial characterization of a novel degrader, such as one built from a Thalidomide-C3-PEG5-OH scaffold, involves quantifying its ability to induce degradation of the intended target protein within a cellular context.

Quantitative Assessment of Target Protein Reduction in Cellular Models (e.g., Western Blot, Immunofluorescence)

The most direct method to measure the reduction of a target protein is through immunoassays. nih.gov Western blotting is a cornerstone technique used to determine the relative amount of a specific protein in cell lysates after treatment with the degrader. bio-techne.comtandfonline.com Cells are treated with the PROTAC for a defined period, after which total protein is extracted, separated by size, and probed with an antibody specific to the target protein. A successful degrader will show a significant decrease in the corresponding band intensity compared to untreated or vehicle-treated control cells.

For example, studies on various CRBN-recruiting PROTACs have demonstrated substantial degradation of their respective targets, such as BCR-ABL, where treatment can induce over 80% protein degradation. nih.gov Quantitative immunofluorescence offers a complementary, microscopy-based approach, providing single-cell visualization of protein knockdown and its spatial distribution within the cell. marinbio.com

Analysis of Dose-Response and Time-Course Degradation Profiles

To fully characterize a degrader's efficiency, it is crucial to analyze its activity across a range of concentrations and time points. youtube.com

Dose-Response Analysis: Cells are treated with increasing concentrations of the this compound-based degrader to determine key parameters such as the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation achieved). explorationpub.com A potent degrader will have a low nanomolar DC₅₀ and a high Dₘₐₓ value. A characteristic feature of PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency decreases. youtube.com This occurs because the excess PROTAC molecules form separate binary complexes with the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. revvity.com

Time-Course Analysis: These studies involve treating cells with a fixed, effective concentration of the degrader and measuring protein levels at various time points (e.g., 2, 4, 8, 16, 24 hours). This reveals the kinetics of degradation, showing how quickly the degrader acts and the duration of its effect. Some degraders can act rapidly, showing significant protein reduction within a few hours. youtube.com

| Parameter | Value | Description |

|---|---|---|

| DC₅₀ (Degradation) | 5 nM | Concentration for 50% degradation of Protein X after 24h treatment. |

| Dₘₐₓ | >95% | Maximum degradation of Protein X observed after 24h treatment. |

| Time to Dₘₐₓ | 16 hours | Time required to reach maximum protein degradation at a saturating dose. |

| Hook Effect Onset | >1 µM | Concentration at which degradation efficiency begins to decrease. |

Note: The data in this table is representative and intended for illustrative purposes, based on typical values observed for potent CRBN-recruiting PROTACs. nih.govexplorationpub.com

Investigation of Ternary Complex Formation in Live Cells

The mechanism of action for any PROTAC is predicated on its ability to form a ternary complex, bringing the target protein and the E3 ligase into close proximity. nih.gov The formation and stability of this [Target Protein]-[PROTAC]-[CRBN] complex are critical determinants of degradation efficiency. revvity.com

Biophysical Methodologies for Detecting PROTAC-Induced Protein-Protein Interactions (e.g., NanoBRET, AlphaLISA)

Several advanced biophysical techniques can detect and quantify ternary complex formation directly within living cells. nih.gov

NanoBRET (Bioluminescence Resonance Energy Transfer): This is a highly sensitive, live-cell method for studying protein-protein interactions. ice-biosci.comnih.gov In a typical setup, the target protein is fused to a NanoLuc luciferase (the donor), and the E3 ligase (CRBN) is fused to a fluorescent acceptor like HaloTag. promega.compromega.com When the this compound based degrader brings the two tagged proteins together, energy is transferred from the donor to the acceptor, generating a measurable BRET signal that is directly proportional to the amount of ternary complex formed. bmglabtech.com

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay also measures molecular proximity. bpsbioscience.combmglabtech.com One protein is captured on a "Donor" bead and the other on an "Acceptor" bead. Upon ternary complex formation induced by the PROTAC, the beads are brought close enough for a singlet oxygen energy transfer to occur, producing a luminescent signal. revvity.com This assay is well-suited for high-throughput screening to evaluate how different PROTAC concentrations or structures affect ternary complex formation. revvity.com

Impact of Linker Geometry and Length on Ternary Complex Stability and Dynamics

The linker is not merely a passive spacer; its composition, length, and flexibility are critical for PROTAC function. precisepeg.com The this compound design incorporates a flexible PEG linker, which is known to improve water solubility and cell permeability. cellgs.com

The length of the linker is paramount. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and CRBN. cellgs.com Conversely, a linker that is too long might not effectively bring the two proteins into a productive orientation for ubiquitin transfer. nih.gov The 5-unit PEG chain in the this compound scaffold provides a specific length and degree of flexibility that must be optimal for the given target protein. Studies have shown that even minor changes in linker length, such as varying the number of PEG units, can dramatically alter degradation selectivity and potency. nih.govfrontiersin.org The dynamic nature of the linker allows the ternary complex to adopt multiple conformations, and only some of these may be productive for ubiquitination. biorxiv.org Therefore, the specific geometry conferred by the C3-PEG5 linker is a key determinant of the stability and downstream functional outcome of the ternary complex.

Functional Consequences of Induced Protein Degradation

Ultimately, the goal of degrading a target protein is to modulate a biological pathway and achieve a therapeutic effect. Therefore, it is essential to measure the downstream functional consequences of target protein removal. marinbio.com

If the target protein is an oncogenic kinase, its degradation should lead to the inhibition of cancer cell proliferation or the induction of apoptosis (programmed cell death). thermofisher.com These effects can be quantified using various cell-based functional assays:

Cell Viability Assays: Assays like MTT or CellTiter-Glo can measure the metabolic activity of cells, which correlates with cell number. A successful degrader of an essential cancer protein would show a dose-dependent decrease in cell viability. marinbio.com

Apoptosis Assays: Techniques such as Annexin V staining or caspase activity assays can quantify the percentage of cells undergoing apoptosis following treatment with the degrader. thermofisher.com

Cell Cycle Analysis: Flow cytometry can be used to determine if the degradation of the target protein causes cells to arrest at a specific phase of the cell cycle. marinbio.com

Pathway-Specific Assays: If the target protein is part of a known signaling pathway, its degradation can be confirmed by measuring changes in the phosphorylation status or expression levels of downstream effector proteins using Western blotting or other immunoassays. marinbio.com

| Functional Assay | Metric | Result | Interpretation |

|---|---|---|---|

| Cell Viability (72h) | IC₅₀ | 10 nM | Potent inhibition of cancer cell growth. |

| Apoptosis (48h) | % Annexin V Positive Cells | 45% | Significant induction of programmed cell death. |

| Cell Cycle Analysis (24h) | % Cells in G1 Phase | Increased by 50% | Induces G1 cell cycle arrest. |

Note: The data in this table is representative and intended for illustrative purposes.

By systematically conducting these cellular and biochemical investigations, researchers can build a comprehensive profile of a degrader based on the this compound scaffold, confirming its ability to degrade the target protein, elucidating its mechanism of action through ternary complex formation, and validating its intended functional impact on cellular processes.

Cellular Phenotypic Screening Associated with Neo-Substrate Depletion

Phenotypic screening is a cornerstone strategy for discovering and characterizing molecular glue degraders and PROTACs. nih.govnih.gov This approach identifies molecules that induce a specific cellular phenotype, such as cancer cell death, without prior knowledge of the molecular target. For degraders utilizing a thalidomide-based CRBN ligand, the observed phenotypes are directly linked to the CRBN-dependent ubiquitination and subsequent proteasomal degradation of neo-substrates. nih.gov

A primary phenotypic outcome measured is the anti-proliferative effect on cancer cells. For instance, screening of immunomodulatory imide drugs (IMiDs), the class to which thalidomide (B1683933) belongs, against various hematological cancer cell lines reveals distinct patterns of sensitivity. These assays determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth. The sensitivity of cell lines like MM.1S, which are dependent on the transcription factors IKZF1 and IKZF3, is a key indicator of effective neo-substrate degradation. nih.govresearchgate.net

Below is a table summarizing representative anti-proliferative activities of thalidomide and its analogs in different cancer cell lines, illustrating the phenotypic consequences of neo-substrate depletion.

Table 1: Anti-proliferative Activity (IC50) of Thalidomide Analogs in Cancer Cell Lines

| Compound | RPMI-8226 (Multiple Myeloma) IC50 (µM) | NCI-H929 (Multiple Myeloma) IC50 (µM) | MV-4-11 (Acute Myeloid Leukemia) IC50 (µM) |

| Thalidomide | >10 | >10 | >10 |

| Lenalidomide (B1683929) | 0.48 | 1.1 | 0.95 |

| Pomalidomide (B1683931) | 0.03 | 0.19 | 0.02 |

This table is generated based on data reported in phenotypic screening studies of thalidomide and its analogs. researchgate.net

Beyond cell proliferation, the depletion of neo-substrates triggers significant changes in gene expression. Studies on multiple myeloma cells treated with thalidomide have used techniques like suppression subtractive hybridization (SSH) to identify genes whose expression is altered. drugbank.comresearchgate.net These investigations reveal a complex transcriptional response to the degradation event, providing insight into the drug's mechanism of action. For example, thalidomide treatment has been shown to down-regulate genes involved in cell proliferation and survival while up-regulating genes associated with apoptosis and cell differentiation. drugbank.comresearchgate.net Another study demonstrated that thalidomide induces γ-globin gene expression in adult erythroid precursors, an effect mediated by downstream signaling pathways. nih.gov

Table 2: Gene Expression Changes Induced by Thalidomide in Multiple Myeloma Cells

| Regulation Status | Gene/Protein Identified | Associated Function |

| Down-regulated | Ribosomal Protein L19 | Protein Synthesis |

| NADH-ubiquinone oxidoreductase chain 2 | Cellular Respiration | |

| Elongation factor 1-gamma | Protein Synthesis | |

| Up-regulated | VDUP1 | Cell Differentiation, Apoptosis |

| TPT1 (Tumor protein, translationally-controlled 1) | Regulation of Growth and Development | |

| COATOMER alpha subunit | Protein Trafficking |

This table summarizes findings from studies investigating gene expression alterations following thalidomide treatment. drugbank.comresearchgate.net

Pathway Analysis of Downstream Cellular Responses to Degradation Events

The degradation of a specific neo-substrate by a thalidomide-based degrader initiates a cascade of downstream cellular events. Pathway analysis is employed to map these responses and understand the broader biological consequences. The binding of the thalidomide moiety to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex, leading to the ubiquitination and degradation of proteins not normally targeted by this ligase. nih.govnih.gov

A well-documented example is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by thalidomide analogs like lenalidomide and pomalidomide. This degradation event is a key mechanism behind their therapeutic effects in multiple myeloma. The loss of Ikaros and Aiolos leads to the direct downstream effect of killing myeloma cells.

Furthermore, research has elucidated other signaling pathways affected by thalidomide. One study found that thalidomide induces the expression of the γ-globin gene by increasing intracellular reactive oxygen species (ROS). nih.gov This increase in ROS activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which in turn leads to increased histone H4 acetylation, a mark associated with active gene transcription. nih.gov This demonstrates how a degradation event can trigger a multi-step signaling cascade, resulting in a specific cellular outcome.

The degradation of other neo-substrates has also been linked to specific developmental pathways. For instance, studies in zebrafish showed that thalidomide-induced degradation of the protein p63 results in fin defects through the downregulation of Fibroblast Growth Factor 8 (FGF8). nih.govnih.gov Similarly, degradation of another neo-substrate, SALL4, is a known consequence of thalidomide action. nih.gov More recently, promyelocytic leukemia zinc finger (PLZF) protein was identified as a key neo-substrate whose degradation by thalidomide and its metabolites is involved in its biological effects. nih.govnih.govembopress.org

Comparative Studies with Other CRBN Ligands and Linker Variations to Elucidate Specificity

CRBN Ligand Comparison: The thalidomide scaffold is one of several immunomodulatory imide drugs (IMiDs) used to recruit CRBN. Its analogs, lenalidomide and pomalidomide, also bind to CRBN but exhibit different properties. nih.gov Pomalidomide and lenalidomide generally show higher binding affinity and degradation potency compared to the parent thalidomide. researchgate.net Structural and biochemical studies have revealed that the (S)-enantiomer of thalidomide has a significantly higher binding affinity for CRBN than the (R)-enantiomer, and this stereospecificity is a critical determinant of activity. researchgate.net

Furthermore, novel non-thalidomide glutarimide (B196013) derivatives have been synthesized and evaluated for their ability to bind CRBN. Some of these new ligands demonstrate stronger binding to CRBN than thalidomide and possess functional groups suitable for creating PROTACs, thereby expanding the chemical toolkit for targeted protein degradation. nih.gov

Linker Variation and Specificity: The linker component of a PROTAC, such as the C3-PEG5 chain in this compound, is not merely a spacer but plays a crucial role in determining degradation efficiency and specificity. The length, rigidity, and composition of the linker influence the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. researchgate.net Variations in the PEG linker length (e.g., PEG3, PEG4, PEG5) can impact the stability and cooperativity of this ternary complex, leading to different degradation outcomes. tenovapharma.com For example, computational modeling has shown that different linkers, while all allowing for ternary complex formation, can result in varying degrees of degradation potency. researchgate.net

Neo-substrate Specificity: Comparative studies also reveal that different CRBN ligands can induce the degradation of different sets of neo-substrates. For example, while thalidomide and its metabolite 5-hydroxythalidomide (B1239145) both recruit CRBN, they can confer distinct substrate specificities. nih.govnih.gov In chicken embryos, both compounds induced the degradation of PLZF, but only 5-hydroxythalidomide efficiently degraded SALL4, highlighting how subtle changes to the ligand can alter the degradation profile. nih.govembopress.org This principle of "molecular glue" modification is central to developing degraders with highly specific actions.

Table 3: Comparative Aspects of CRBN Ligands

| Ligand | Key Structural Feature | Relative CRBN Binding/Potency | Notable Neo-substrate(s) |

| Thalidomide | Phthalimide (B116566) + Glutarimide rings | Baseline | IKZF1/3, SALL4, p63, PLZF nih.govnih.govresearchgate.net |

| Lenalidomide | Amino-phthalimide + Glutarimide rings | Higher than Thalidomide | IKZF1/3, CK1α nih.gov |

| Pomalidomide | Amino-phthalimide + Glutarimide rings | Higher than Lenalidomide | IKZF1/3 researchgate.net |

| 5-Hydroxythalidomide | Hydroxylated Phthalimide ring | Active | PLZF, SALL4 nih.govnih.gov |

This table provides a comparative overview of common CRBN ligands based on published research.

Advanced Research Methodologies and Analytical Techniques

Structural Biology Approaches

Visualizing the ternary complex at an atomic level is fundamental to understanding the molecular basis of PROTAC-mediated protein degradation. Structural biology techniques offer a static or dynamic snapshot of how the PROTAC, such as one synthesized from Thalidomide-C3-PEG5-OH, orchestrates the interaction between CRBN and the target protein.

X-ray crystallography is a powerful technique for obtaining high-resolution three-dimensional structures of the ternary complex. researchgate.net These structures can reveal the precise binding modes of the PROTAC's two "warheads" to their respective proteins and, importantly, the newly formed protein-protein interface. jove.com The linker, derived from a precursor like this compound, plays a crucial role in this architecture. Its length and composition can influence the orientation of the two proteins and contribute to favorable or unfavorable interactions at the interface, a phenomenon known as cooperativity. rsc.org Crystal structures have shown that linker atoms can form direct interactions with either or both protein partners, highlighting the linker's role as more than just a passive tether. jove.com This detailed structural information is invaluable for rational drug design, enabling the optimization of linker length and composition to improve the potency and selectivity of the degrader. nih.gov

While crystallography and Cryo-EM provide largely static pictures, Nuclear Magnetic Resonance (NMR) spectroscopy offers unique insights into the conformational dynamics of the PROTAC and the ternary complex in solution. mdpi.com The flexibility of the linker, such as the C3-PEG5-OH portion of a PROTAC, is a critical determinant of ternary complex formation and stability. nih.gov NMR can be used to study the linker's conformational ensemble and how it changes upon binding to one or both protein partners. Furthermore, NMR can detect and characterize weak or transient interactions that may be crucial for the stability of the ternary complex but are often difficult to capture by other structural methods. This information on the dynamic nature of the complex is vital for a complete understanding of the degradation process.

Biophysical Characterization of Molecular Interactions

Quantifying the binding affinities and the thermodynamic and kinetic parameters of the binary and ternary interactions is essential for optimizing PROTAC design. nih.gov Several biophysical techniques are routinely used to provide these critical data.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are cornerstone techniques for characterizing the molecular interactions involved in PROTAC-mediated degradation. jove.comjove.com SPR is a real-time, label-free method that provides kinetic data, including association (on-rate) and dissociation (off-rate) constants, in addition to the equilibrium dissociation constant (K_D). researchgate.netjove.com ITC, on the other hand, directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n). jove.comnih.gov

These methods are applied to dissect the multi-step process of ternary complex formation. nih.gov Researchers can measure the binary affinities of the PROTAC for both the target protein and CRBN, and then measure the affinity of the ternary complex itself. jove.com This allows for the calculation of cooperativity (α), a measure of how the binding of the first protein influences the binding of the second. Positive cooperativity (α > 1) is often a hallmark of potent degraders. rsc.org

Below is a representative data table illustrating typical binding parameters that could be obtained for a PROTAC derived from this compound using SPR and ITC.

| Interaction | Technique | Parameter | Value |

|---|---|---|---|

| PROTAC <=> CRBN | SPR | K_D | ~3 µM |

| PROTAC <=> Target Protein | SPR | K_D | 15 nM |

| CRBN-PROTAC <=> Target Protein | SPR | K_D | 5 nM |

| PROTAC <=> CRBN | ITC | K_D | ~2.5 µM |

| PROTAC <=> Target Protein | ITC | K_D | 20 nM |

| CRBN-PROTAC <=> Target Protein | ITC | K_D | 7 nM |

Note: The values presented are illustrative and based on typical measurements for thalidomide-based PROTACs as reported in the literature. jove.comnih.gov The weaker affinity for CRBN is a known characteristic of thalidomide-based ligands.

MicroScale Thermophoresis (MST) is another powerful technique for quantifying binding affinities in solution. MST measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon ligand binding. This method requires only a small amount of sample and can be performed in complex biological liquids. For PROTACs, MST can be used to determine the K_D values for both the binary interactions (PROTAC with CRBN or the target protein) and the formation of the ternary complex. Its high sensitivity and low sample consumption make it a valuable tool in the early stages of PROTAC development for screening and optimizing linkers like the C3-PEG5-OH moiety.

Proteomic Approaches for Global Degradation Profiling

To understand the full spectrum of a PROTAC's activity, it is essential to move beyond the intended target and assess its impact on the entire proteome. Global degradation profiling provides a comprehensive view of all proteins that are degraded upon treatment with a PROTAC, revealing both on-target and off-target effects, as well as identifying novel neo-substrates of the recruited E3 ligase.

Quantitative Mass Spectrometry (e.g., TMT, SILAC) for Unbiased Neo-Substrate Identification

Quantitative mass spectrometry is a powerful tool for the unbiased identification and quantification of thousands of proteins in a cell lysate, making it ideal for profiling the cellular response to a PROTAC like one constructed from this compound. nih.govnih.gov Techniques such as Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise comparison of protein abundance between treated and untreated cells. nih.govresearchgate.netmedchemexpress.com

In a typical experiment, one population of cells is treated with the PROTAC, while a control population is treated with a vehicle. The cells are then lysed, the proteins are digested into peptides, and the peptides from each condition are differentially labeled. For instance, with SILAC, cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids, leading to the incorporation of these isotopes into all newly synthesized proteins. researchgate.netmedchemexpress.com After treatment, the "light" and "heavy" cell populations are mixed, and the relative abundance of each peptide is determined by mass spectrometry based on the intensity of the corresponding isotopic peaks. A significant decrease in the abundance of a protein in the PROTAC-treated sample indicates degradation. nih.gov

These studies can reveal not only the intended target's degradation but also the degradation of other proteins, which may be neo-substrates of the CRBN E3 ligase when brought into proximity by the PROTAC. nih.gov The data generated can be represented in a table that highlights the proteins with the most significant changes in abundance.

Table 1: Representative Data from a Quantitative Mass Spectrometry Experiment

| Protein | Gene Name | Fold Change (PROTAC vs. Control) | p-value | Function |

| Target Protein X | TPX | -8.5 | <0.001 | Disease-related kinase |

| Neo-substrate A | NSA | -4.2 | <0.01 | Transcription factor |

| Neo-substrate B | NSB | -3.5 | <0.05 | Scaffolding protein |

| Off-target Protein Y | OPY | -2.1 | >0.05 | Unrelated enzyme |

This table represents hypothetical data to illustrate the output of a quantitative proteomics experiment. The fold change indicates the degree of protein degradation, with negative values signifying a decrease in protein levels.

Proximity Ligation Assays (PLA) and BioID for Mapping Protein-Protein Interaction Networks

To confirm that a PROTAC is functioning by inducing the formation of a ternary complex, it is crucial to study the protein-protein interactions it mediates. Proximity Ligation Assays (PLA) and BioID are powerful techniques for mapping these interactions within a cellular context. nih.govnih.govdimensioncap.com

BioID, a proximity-dependent biotinylation method, is particularly well-suited for this purpose. nih.govdimensioncap.com In this approach, the E3 ligase, in this case, CRBN, is fused to a promiscuous biotin (B1667282) ligase (such as BirA* or TurboID). dimensioncap.com When cells expressing this fusion protein are treated with a PROTAC and biotin, proteins that are brought into close proximity to CRBN by the PROTAC will be biotinylated. These biotinylated proteins can then be isolated using streptavidin beads and identified by mass spectrometry. dimensioncap.com

For a PROTAC constructed with this compound, a successful BioID experiment would show biotinylation of the intended target protein only in the presence of the PROTAC, providing direct evidence of ternary complex formation. This technique can also identify other proteins that are brought into the CRBN interactome, which may include neo-substrates or other interaction partners. nih.govdimensioncap.com

Computational Chemistry and In Silico Design

Computational methods play an increasingly vital role in the rational design and optimization of PROTACs, offering insights that can guide synthetic efforts and reduce the need for extensive empirical screening.

Molecular Docking and Dynamics Simulations for Predicting Ternary Complex Geometries

Molecular docking and molecular dynamics (MD) simulations are used to predict the three-dimensional structure of the ternary complex formed by the target protein, the PROTAC, and the E3 ligase. These models can provide valuable information about the protein-protein and protein-ligand interactions that stabilize the complex. For a PROTAC containing this compound, docking studies would be performed to predict how the thalidomide (B1683933) moiety binds to CRBN and how the warhead binds to the target protein. The PEG5 linker's flexibility would then be modeled to determine if it can successfully bridge the two proteins and facilitate a stable ternary complex.

MD simulations can further refine these models by simulating the dynamic behavior of the complex over time, providing insights into its stability and the conformational changes that may occur upon binding. These simulations can help to rationalize the observed degradation efficiency of a PROTAC and guide the design of new linkers with improved properties.

Table 2: Representative Data from Molecular Docking and Dynamics Simulations

| PROTAC Component | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Thalidomide | CRBN | -8.5 | TRP380, TRP386, TRP400 |

| Warhead | Target Protein X | -9.2 | LYS72, GLU91, ASP184 |

| Ternary Complex | - | -15.7 (Interface Energy) | Multiple contacts between CRBN and Target Protein X |

This table presents hypothetical data to illustrate the output of computational modeling studies. Lower binding energies generally indicate more stable interactions.

Predictive Modeling of Linker Design and Its Influence on Degradation Efficiency

Computational models can be used to predict how variations in linker length, composition, and attachment points will affect degradation efficiency. By systematically modeling a series of PROTACs with different linkers, researchers can identify optimal linker characteristics for a given target. For example, studies have shown that for some targets, a longer PEG linker can lead to more potent degradation, while for others, a shorter, more rigid linker is preferred. These predictive models can significantly accelerate the optimization process by prioritizing the synthesis of the most promising PROTAC candidates.

Virtual Screening for Novel Target Binding Moieties

While this compound provides the E3 ligase recruiting element and the linker, the discovery of a potent and selective ligand for the target protein is equally crucial. Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are predicted to bind to a specific biological target.

By using the three-dimensional structure of the target protein, virtual screening algorithms can dock millions of virtual compounds into the protein's binding site and score them based on their predicted binding affinity. This approach can rapidly identify a smaller, more manageable set of compounds for experimental testing, significantly accelerating the hit identification phase of drug discovery. Once a promising hit is identified, it can be chemically linked to this compound to generate a novel PROTAC for further evaluation.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.